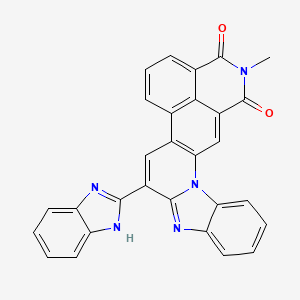
8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H17N5O2 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione (CAS Number: 93904-40-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features multiple benzimidazole and isoquinoline moieties, contributing to its unique biological properties. The molecular formula is C29H17N5O2.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound's ability to interact with DNA and disrupt replication processes has been highlighted in several studies .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro tests have revealed its effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed. For example, studies have reported that this compound can inhibit certain kinases involved in cancer progression. The presence of nitrogen atoms in the benzimidazole rings is believed to facilitate these interactions through hydrogen bonding with active site residues .
Case Studies
- Anticancer Efficacy : A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.
- Microbial Resistance : In a comparative study against resistant strains of Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) that was notably lower than conventional antibiotics, suggesting potential for overcoming resistance mechanisms .
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against S. aureus | |
| Enzyme Inhibition | Inhibited kinase activity |
The biological activity of this compound is primarily attributed to its ability to:
- Intercalate DNA : The planar structure allows it to insert between DNA bases, disrupting replication.
- Inhibit Enzymatic Activity : Binding to specific enzymes alters their function and can lead to reduced metabolic activity in pathogens.
Eigenschaften
CAS-Nummer |
93904-40-6 |
|---|---|
Molekularformel |
C29H17N5O2 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione |
InChI |
InChI=1S/C29H17N5O2/c1-33-28(35)16-8-6-7-15-17-13-19(26-30-20-9-2-3-10-21(20)31-26)27-32-22-11-4-5-12-23(22)34(27)24(17)14-18(25(15)16)29(33)36/h2-14H,1H3,(H,30,31) |
InChI-Schlüssel |
YLANRMOGWMCRLK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















